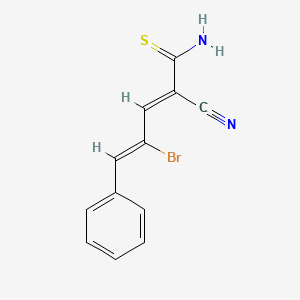
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide is an organic compound characterized by its unique structure, which includes a bromine atom, a cyano group, and a phenyl group attached to a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which allows for the formation of the conjugated diene system with high stereoselectivity . The reaction conditions often involve the use of bases like cesium fluoride or tetrabutylammonium fluoride to promote the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the compound can be oxidized to introduce additional functional groups.
Cycloaddition Reactions: The conjugated diene system can participate in Diels-Alder reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, reducing agents like lithium aluminum hydride for cyano group reduction, and dienophiles for Diels-Alder reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dienethioamides, while Diels-Alder reactions can produce cyclic adducts with diverse functional groups.
科学的研究の応用
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry:
作用機序
The mechanism of action of (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the reactivity of the compound. The conjugated diene system can undergo cycloaddition reactions, forming new bonds and altering the compound’s biological activity .
類似化合物との比較
Similar Compounds
(2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acid: Another compound with a conjugated diene system, used in the synthesis of molecular semiconductors.
(2E,4Z)-deca-2,4-dienoate: Known for its applications in organic synthesis and material science.
Uniqueness
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide is unique due to the presence of the bromine and cyano groups, which provide distinct reactivity patterns and potential for diverse chemical transformations. Its conjugated diene system also allows for participation in a variety of cycloaddition reactions, making it a versatile compound in organic synthesis.
特性
IUPAC Name |
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2S/c13-11(7-10(8-14)12(15)16)6-9-4-2-1-3-5-9/h1-7H,(H2,15,16)/b10-7+,11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWCVMUWJFDFBC-SJUGDSPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C(C#N)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C(\C#N)/C(=S)N)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
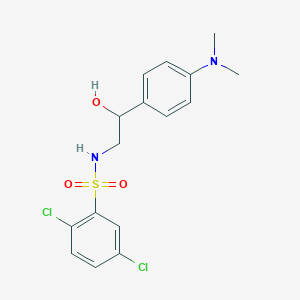
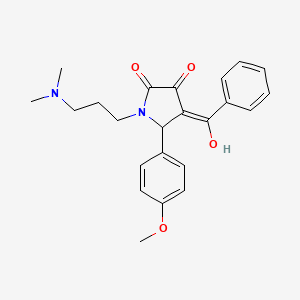
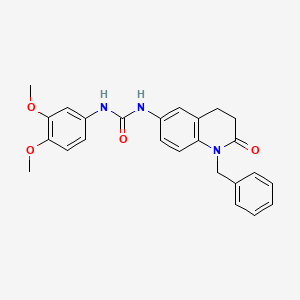
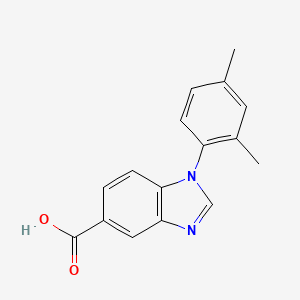
![1,3,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2692453.png)
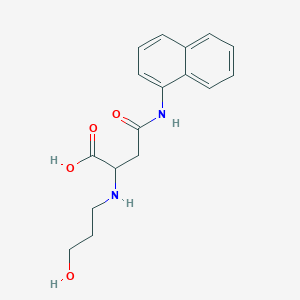
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
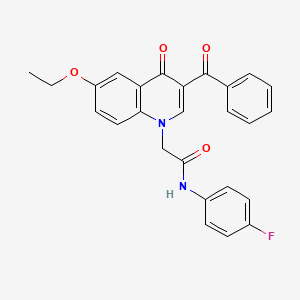
![2-[3-oxo-8-(piperidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2692461.png)
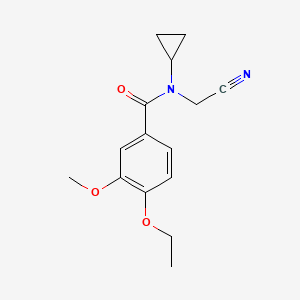
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)
![1-[2-(ethylsulfanyl)benzoyl]-4-methanesulfonylpiperidine](/img/structure/B2692470.png)
![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)
